1H-Indol-2-yl propionate
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Overview
Description
1H-Indol-2-yl propionate is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 1H-Indol-2-yl propionate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another approach includes the reaction of indole with propionic anhydride or propionyl chloride in the presence of a base like pyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indol-2-yl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the propionate group to a primary alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Scientific Research Applications
1H-Indol-2-yl propionate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-2-yl propionate involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with nuclear receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects . For example, they can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism .
Comparison with Similar Compounds
1H-Indol-2-yl propionate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Compared to these compounds, this compound is unique due to its specific propionate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84540-38-5 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1H-indol-2-yl propanoate |
InChI |
InChI=1S/C11H11NO2/c1-2-11(13)14-10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 |
InChI Key |
DWBHSHDNGDFNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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